Erythromycin-[13C,d3]
Description
Role of Erythromycin-[13C,d3] as a Model Isotopically Labeled Macrolide
Erythromycin (B1671065) is a well-established macrolide antibiotic used to treat a wide range of bacterial infections. medchemexpress.com It functions by inhibiting protein synthesis in susceptible bacteria. medchemexpress.com Erythromycin-[13C,d3] is a stable isotope-labeled version of this antibiotic, where one carbon atom and three hydrogen atoms on the N-methyl group of the desosamine (B1220255) sugar have been replaced with their heavier isotopes, Carbon-13 and Deuterium (B1214612), respectively. medchemexpress.combiomol.comtargetmol.com
The primary and most critical role of Erythromycin-[13C,d3] in research is as an internal standard for the quantification of erythromycin in biological and environmental samples. biomol.comcaymanchem.com In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the labeled standard is added to a sample. caymanchem.com Because it behaves almost identically to the unlabeled erythromycin during sample preparation and analysis, it can be used to accurately calculate the concentration of the unlabeled drug, correcting for any loss during the process. nih.gov
Table 1: Chemical Properties of Erythromycin-[13C,d3]
| Property | Value | Source(s) |
| Chemical Formula | C₃₆[¹³C]H₆₄D₃NO₁₃ | biomol.com |
| Molecular Weight | ~738.0 g/mol | biomol.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | biomol.comcaymanchem.com |
| CAS Number | 2378755-50-9 | biomol.comcaymanchem.comisotope.com |
Overview of Academic Research Applications for Erythromycin-[13C,d3]
The utility of Erythromycin-[13C,d3] extends across various fields of academic and industrial research, primarily leveraging its function as a reliable internal standard.
In pharmacology, it is used to study the in vivo metabolic pathways of erythromycin. targetmol.com By administering the unlabeled drug and using the labeled version as a tracer, researchers can precisely track the formation of its metabolites. A key area of investigation is its interaction with cytochrome P450 (CYP450) enzymes, particularly CYP3A4, which is responsible for metabolizing many drugs. biomol.comcaymanchem.com Studies have used this method to investigate how erythromycin inhibits CYP3A4, a critical piece of information for predicting and understanding drug-drug interactions. caymanchem.com
Pharmacokinetic studies also heavily rely on Erythromycin-[13C,d3] to accurately determine the concentration of erythromycin in plasma and other biological matrices, which is essential for understanding its absorption, distribution, and clearance rates.
Beyond clinical research, Erythromycin-[13C,d3] has found applications in environmental science. isotope.com For instance, it is used as an internal standard in methods developed to detect and quantify antibiotic residues in environmental samples, such as bottled water. isotope.comrsc.org This is crucial for monitoring environmental contamination and assessing potential risks to ecosystems and human health.
Table 2: Summary of Research Applications for Erythromycin-[13C,d3]
| Research Area | Application | Key Findings | Source(s) |
| Pharmacokinetics | Internal standard for quantifying erythromycin in biological samples. | Enables accurate determination of drug concentration over time, crucial for ADME studies. | |
| Drug Metabolism | Used to trace and quantify erythromycin and its metabolites. | Helps elucidate the role of CYP3A4 in erythromycin metabolism and its potential for drug-drug interactions. | biomol.comtargetmol.comcaymanchem.com |
| Environmental Analysis | Internal standard for detecting erythromycin in water samples. | Allows for precise quantification of antibiotic pollutants in the environment. | isotope.comrsc.org |
| Analytical Chemistry | Serves as a reference compound in the development of new analytical methods (LC-MS/MS). | Ensures the accuracy and reliability of methods for detecting multi-class antibiotics. | rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-ZFHWVPMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Isotopic Incorporation Strategies for Erythromycin 13c,d3
Chemical Synthesis Routes for Site-Specific Carbon-13 and Deuterium (B1214612) Labeling
The total chemical synthesis of complex natural products like erythromycin (B1671065) is a formidable challenge, but it offers the most precise control over the site-specific placement of isotopic labels. While the complete de novo synthesis of Erythromycin-[13C,d3] is not commonly reported due to its complexity, synthetic strategies for erythromycin and its analogs provide a blueprint for how labeled precursors could be incorporated. researchgate.net
The most common commercially available form, Erythromycin-(N-methyl-¹³C,d₃), features labeling on one of the N-methyl groups of the desosamine (B1220255) sugar. caymanchem.com This specific labeling pattern suggests a late-stage synthetic modification or the use of a specifically labeled building block during the synthesis of the desosamine sugar, which is then attached to the erythronolide A macrocycle.
A plausible synthetic approach involves:
Synthesis of a Labeled Methylating Agent: A precursor like [¹³C,d₃]-methyl iodide or a similar methylating agent is synthesized.
Introduction of the Label: An advanced intermediate in the erythromycin synthesis, where the dimethylamino group of the desosamine sugar is a primary or secondary amine, is reacted with the labeled methylating agent. This selectively introduces the [¹³C,d₃]-methyl group.
Completion of Synthesis: The final steps of the synthesis are carried out to yield the target molecule.
Alternatively, total synthesis routes, such as those developed for Erythromycin B, involve the assembly of key fragments. researchgate.net Labeled atoms could be introduced by using starting materials that are isotopically enriched at specific positions. For instance, a stereoselective aldol (B89426) reaction to establish the C(11)–C(15) segment or a crotylation to introduce the C(1)–C(2) propionate (B1217596) unit could utilize labeled reactants. researchgate.net However, these multi-step total syntheses are often low-yielding and complex, making semi-synthetic or biosynthetic approaches more practical for producing labeled standards. researchgate.net
Table 1: Properties of Erythromycin-(N-methyl-¹³C,d₃)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₆[¹³C]H₆₄D₃NO₁₃ | caymanchem.com |
| Molecular Weight | ~738.0 g/mol | caymanchem.combiomol.com |
| CAS Number | 2378755-50-9 | medchemexpress.comcaymanchem.com |
| Isotopic Purity | ≥99% for deuterated forms (d₁-d₃); ~99 atom % ¹³C | caymanchem.com |
| Mass Shift | M+4 (compared to unlabeled erythromycin) | |
| Primary Use | Internal standard for quantification by GC- or LC-MS | caymanchem.combiomol.com |
Enzymatic and Biocatalytic Approaches to Isotopic Enrichment in Macrolide Biosynthesis
Biosynthetic approaches offer a powerful alternative to chemical synthesis for producing isotopically labeled complex molecules like erythromycin. These methods leverage the natural enzymatic machinery of microorganisms, such as the actinomycete Saccharopolyspora erythraea, which naturally produces erythromycin. medchemexpress.com By supplying isotopically labeled precursors in the fermentation medium, these labels can be incorporated into the final product. nih.gov
The biosynthesis of the erythromycin A macrolide core is a well-studied process involving a modular polyketide synthase (PKS). The core is assembled from one unit of propionyl-CoA and six units of (2S)-methylmalonyl-CoA. nih.gov The macrolide is then glycosylated with two deoxysugars, L-cladinose and D-desosamine.
Key strategies for isotopic enrichment include:
Precursor-Directed Biosynthesis: Feeding the producing organism with stable isotope-labeled precursors. For example, feeding [1-¹³C]propionate can label both the propionyl-CoA starter unit and, through metabolic conversion, the methylmalonyl-CoA extender units. Similarly, [1-¹³C]acetate can be converted to succinyl-CoA and then to methylmalonyl-CoA, resulting in labeling at different positions. researchgate.net Feeding [methyl-¹³C]methionine can label the O-methyl group of the cladinose (B132029) sugar. researchgate.net
Heterologous Expression: The entire biosynthetic gene cluster for erythromycin can be transferred and expressed in a more easily manipulated host organism, like E. coli. nih.gov This allows for greater control over the metabolic pathways and the efficient incorporation of labeled precursors that are engineered into the host's metabolism. nih.gov
In Vitro Biocatalysis: Using isolated and purified enzymes to perform specific reactions offers the highest degree of control. rsc.orgnih.gov For instance, the glycosyltransferase (GT) EryCIII, along with its partner protein EryCII, is responsible for attaching the desosamine sugar to the macrolide core. researchgate.net In a cell-free system, a labeled TDP-d-desosamine substrate could be used to specifically label the sugar moiety of the molecule.
Table 2: Key Research Findings in Biosynthetic Labeling of Erythromycin
| Labeled Precursor | Producing Organism/System | Key Finding | Reference |
|---|---|---|---|
| [1-¹³C]propionate | Saccharopolyspora erythraea | Labels the propionyl-CoA starter unit and methylmalonyl-CoA extender units, allowing for mapping of the polyketide assembly. | researchgate.net |
| [1-¹³C]acetate | Saccharopolyspora erythraea | Indirectly labels methylmalonyl-CoA via the TCA cycle, providing complementary labeling patterns. | researchgate.net |
| [methyl-¹³C]methionine | Saccharopolyspora erythraea | Specifically labels the methyl group on the mycarose (B1676882) sugar (which becomes cladinose). | researchgate.net |
| Labeled propionyl-CoA and methylmalonyl-CoA | Engineered E. coli | Heterologous expression enables production from supplied precursors, offering a controlled labeling platform. | nih.gov |
Advanced Spectroscopic and Mass Spectrometric Techniques for Confirmation of Isotopic Purity and Labeling Position
After synthesis or biosynthesis, rigorous analytical methods are required to confirm the successful incorporation of isotopes, determine the isotopic purity, and verify the precise location of the labels within the Erythromycin-[13C,d3] molecule. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for detailed structural elucidation. For isotopically labeled compounds, NMR can unambiguously determine the site of labeling.
¹³C NMR: A direct method to observe the incorporated ¹³C atoms. The spectrum of a ¹³C-labeled compound will show significantly enhanced signals for the enriched carbon positions. rsc.orgnih.gov
¹H NMR: Can provide information on deuterium incorporation. The absence or splitting of a proton signal adjacent to a labeled carbon can confirm the label's position.
2D NMR Techniques: Two-dimensional methods like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for assigning signals in the complex spectra of erythromycin. rsc.orgfda.gov.tw These techniques correlate proton and carbon signals, allowing for precise mapping of the labeled sites within the molecular framework. fda.gov.tw
Mass Spectrometry (MS): MS is highly sensitive and is the primary tool for determining isotopic enrichment and confirming molecular weight. ckisotopes.com It is particularly crucial when erythromycin-[13C,d3] is used as an internal standard in quantitative analyses. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers provide high mass accuracy (often <1 ppm), which is critical to distinguish the isotopically labeled compound from other molecules with similar nominal masses and to confirm the elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS, the labeled parent ion is isolated and fragmented. By analyzing the mass-to-charge ratio of the resulting fragment ions, the location of the isotopic label can be pinpointed to a specific part of the molecule (e.g., the macrolide core or one of the sugar moieties).
Isotope Ratio Analysis: Mass spectrometry is used to analyze the distribution of mass isotopologues (M+1, M+2, etc.). researchgate.net Platforms like IsoAnalyst have been developed to process this data from stable isotope labeling experiments, comparing the isotopologue patterns of labeled samples to unlabeled controls to determine the number of incorporated labels. researchgate.net
Table 3: Spectroscopic and Mass Spectrometric Analysis of Labeled Erythromycin
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹³C NMR | Direct confirmation and localization of ¹³C labels. | rsc.orgnih.gov |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals for precise label positioning. | rsc.orgfda.gov.tw |
| High-Resolution MS | Accurate mass measurement for molecular formula confirmation and determination of isotopic enrichment. | researchgate.net |
| Tandem MS (MS/MS) | Localization of labels within specific fragments of the molecule. | nih.gov |
| IsoAnalyst Platform (MS) | Automated analysis of mass isotopologue distribution to determine the number of incorporated labels from biosynthetic experiments. | researchgate.net |
Advanced Bioanalytical Methodologies Employing Erythromycin 13c,d3
Principles and Applications of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used to determine the concentration of an analyte in a sample. The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or "internal standard," to a sample. osti.gov In the context of erythromycin (B1671065) analysis, Erythromycin-[13C,d3] serves as this internal standard. caymanchem.combiomol.com
The fundamental premise of IDMS is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, and analysis. unimi.itchiron.no By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated. osti.gov
Key applications of IDMS using Erythromycin-[13C,d3] include:
Pharmacokinetic Studies: IDMS is crucial for accurately quantifying erythromycin concentrations in biological fluids and tissues, providing essential data for understanding its absorption, distribution, metabolism, and excretion.
Metabolite Quantification: This technique allows for the precise measurement of erythromycin metabolites, aiding in the study of its metabolic pathways. researchgate.net
Residue Analysis: IDMS is employed to determine trace levels of erythromycin in food products, such as aquatic products, ensuring compliance with food safety regulations. nih.gov
A significant advantage of IDMS is its ability to compensate for variations and losses that may occur during the analytical process. unimi.it This includes inconsistencies in sample extraction, matrix effects, and fluctuations in instrument response, leading to highly accurate and precise quantitative results. unimi.itresearchgate.net
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the preferred method for the quantitative analysis of erythromycin in various biological matrices due to its high sensitivity, selectivity, and speed. eijppr.comnih.gov The development and validation of robust LC-MS/MS methods are critical for obtaining reliable data.
In LC-MS/MS analysis, Erythromycin-[13C,d3] is widely used as an internal standard for the quantification of erythromycin. caymanchem.combiomol.comfda.gov The rationale for using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov This co-behavior allows for the correction of analytical variability, as the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. fda.gov
The use of Erythromycin-[13C,d3] significantly improves the accuracy and precision of quantitative results by mitigating the impact of ion suppression or enhancement, which are common challenges in LC-MS/MS bioanalysis. nih.govresearchgate.net
Achieving optimal chromatographic separation of Erythromycin-[13C,d3] and unlabeled erythromycin is a critical step in method development. While stable isotope-labeled internal standards are expected to co-elute with their unlabeled counterparts, slight differences in retention times can sometimes occur, particularly with deuterium-labeled compounds. researchgate.net
Several factors are considered during the optimization of chromatographic conditions:
Column Chemistry: C18 reversed-phase columns are commonly used for the separation of macrolides like erythromycin. nih.gov The choice of a specific C18 column can influence peak shape and resolution. nih.gov
Mobile Phase Composition: The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov The gradient and composition of the mobile phase are carefully adjusted to achieve good separation. nih.gov
Flow Rate and Temperature: These parameters are optimized to ensure sharp, symmetrical peaks and reproducible retention times. researchgate.net
Studies have shown that with proper optimization, Erythromycin-[13C,d3] and erythromycin can be effectively co-eluted, ensuring the reliability of the internal standard method. researchgate.net
Bioanalytical methods must be robust and reproducible, especially when analyzing complex biological matrices such as in vitro cell lysates, animal tissue homogenates, and pre-clinical biofluids. ut.ee These matrices contain numerous endogenous components that can interfere with the analysis. nih.gov
The robustness of an LC-MS/MS method using Erythromycin-[13C,d3] is evaluated by assessing its performance under small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. ut.ee Reproducibility is demonstrated by consistent results across different analytical runs, different analysts, and different instruments. lcms.cz
The use of a stable isotope-labeled internal standard like Erythromycin-[13C,d3] is a key factor in achieving robust and reproducible methods. lcms.cz It effectively compensates for matrix-induced variations, ensuring that the quantitative data is reliable and consistent across a large number of samples. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) | Separation of analyte and internal standard from matrix components. nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | To achieve optimal separation and ionization. nih.gov |
| Flow Rate | 0.2-0.5 mL/min | To maintain consistent retention times and peak shapes. |
| Injection Volume | 1-10 µL | To introduce a precise amount of sample onto the column. |
| Ionization Mode | Electrospray Ionization (ESI) Positive | To efficiently ionize erythromycin and its labeled form. nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | For selective and sensitive detection of the analyte and internal standard. nih.gov |
Table 1: Typical LC-MS/MS Parameters for Erythromycin Analysis using Erythromycin-[13C,d3]
Optimization of Chromatographic Separation for Labeled and Unlabeled Species
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Analytical Contexts
While LC-MS/MS is the more common technique, GC-MS can also be utilized for the analysis of erythromycin, and Erythromycin-[13C,d3] serves as an effective internal standard in this context as well. caymanchem.combiomol.com GC-MS may be preferred in specific analytical situations, although it often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov
In GC-MS, the principle of using Erythromycin-[13C,d3] as an internal standard remains the same: it co-elutes with the derivatized erythromycin and corrects for variations in the analytical process. One notable application is in the study of N-demethylation activity in human liver microsomes, where GC-isotope ratio mass spectrometry was used to quantify the formation of [13C]formaldehyde from [13C]erythromycin. nih.gov
Mitigation and Assessment of Matrix Effects in Isotope-Labeled Bioanalysis
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS bioanalysis. eijppr.comnih.gov These effects can compromise the accuracy and precision of quantitative methods. nih.gov
The use of a stable isotope-labeled internal standard like Erythromycin-[13C,d3] is the most effective strategy to mitigate matrix effects. nih.gov Because the internal standard has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. nih.govresearchgate.net By calculating the ratio of the analyte response to the internal standard response, the impact of matrix effects is largely nullified. nih.gov
The assessment of matrix effects is a critical part of method validation. nih.gov This is typically done by comparing the response of the analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) to the response of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, should be close to 1 if there are no significant matrix effects. The internal standard-normalized matrix factor is also calculated to demonstrate that the internal standard effectively compensates for any observed matrix effects. nih.gov
Strategies to reduce matrix effects at the source include:
Mechanistic Research in Pre Clinical Drug Disposition with Erythromycin 13c,d3
Investigation of Drug Absorption Kinetics in in vitro Cell Culture Models (e.g., Caco-2 permeability assays)
In a typical Caco-2 permeability assay, the apparent permeability coefficient (Papp) of a test compound is determined by measuring its transport from the apical (luminal) to the basolateral (blood) side of the cell monolayer, and vice versa. The use of Erythromycin-[13C,d3] in such an assay, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), would allow for precise quantification and differentiation from any endogenous or co-administered compounds. This is particularly useful in co-culture models or when studying the impact of other drugs on erythromycin (B1671065) transport.
One study developed an oral stable isotope (13C)-labeled formulation of the erythromycin breath test (ERMBToral) to assess aggregate liver and intestinal CYP3A4 activity. umich.edu As part of this research, the effect of troleandomycin (B1681591) on the transport of unlabeled erythromycin was examined in Caco-2 cell monolayers. umich.edu Although the study did not directly measure the permeability of the labeled erythromycin, it highlights the integration of in vitro cell models in broader pharmacokinetic and metabolic investigations involving isotopically labeled drugs. umich.edu
The data from Caco-2 assays can be used to classify the permeability of a drug and predict its oral absorption in humans. A hypothetical data table illustrating the kind of results that could be generated from a Caco-2 permeability study with Erythromycin-[13C,d3] is presented below.
Table 1: Hypothetical Caco-2 Permeability Data for Erythromycin-[13C,d3]
| Parameter | Value |
| Apical to Basolateral Papp (cm/s) | 1.5 x 10⁻⁶ |
| Basolateral to Apical Papp (cm/s) | 4.5 x 10⁻⁶ |
| Efflux Ratio (B-A/A-B) | 3.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Elucidation of Drug Distribution Dynamics in Isolated Organ Perfusion Systems and Tissue Homogenates
Isolated organ perfusion systems, such as the isolated perfused liver, provide a valuable ex vivo model to study drug distribution and metabolism in a controlled environment that maintains the organ's architecture and physiological functions. researchgate.netnih.govuab.edu The use of stable isotope-labeled compounds like Erythromycin-[13C,d3] in these systems allows for the detailed tracking of the drug and its metabolites within the organ and the perfusate. researchgate.netnih.gov
While specific studies detailing the use of Erythromycin-[13C,d3] in isolated perfused organs were not identified, research on other 13C-labeled drugs demonstrates the utility of this approach. For instance, the metabolism of [4-13C]phenacetin was successfully monitored in real-time in an isolated perfused rat liver using continuous flow 13C NMR spectroscopy. researchgate.net This technique provides immediate information on metabolite formation without altering the biological system. researchgate.net
In the context of Erythromycin-[13C,d3], an isolated perfused liver study could elucidate its hepatic uptake, biliary excretion, and the formation of its primary metabolite, N-desmethyl-Erythromycin-[13C,d3]. By analyzing samples of the perfusate and bile over time, researchers can calculate key distribution parameters.
Tissue homogenates are another tool used to assess drug distribution and binding to tissue components. Following administration of Erythromycin-[13C,d3] to preclinical animal models, tissue samples can be collected, homogenized, and analyzed to determine the concentration of the labeled drug in various organs. This provides insights into the extent of tissue penetration and potential sites of accumulation. Studies with unlabeled erythromycin have shown that tissue concentrations are generally higher than serum concentrations, with significant distribution to the liver, spleen, kidneys, and lungs. fao.org
Table 2: Illustrative Tissue Distribution of Erythromycin in Calves (Unlabeled)
| Tissue | Concentration (µg/g or µg/mL) |
| Serum | 0.22 |
| Liver | Higher than serum |
| Spleen | Higher than serum |
| Kidneys | Higher than serum |
| Lungs | Higher than serum |
This table is adapted from general findings and is for illustrative purposes. fao.org
Assessment of Drug Elimination Pathways in in vitro Hepatic Systems (e.g., liver microsomes, isolated hepatocytes)
In vitro hepatic systems are fundamental in preclinical drug development for investigating metabolic pathways and potential drug-drug interactions. nih.gov Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are commonly used to study the metabolism of drugs. nih.govdls.com Erythromycin is a well-known substrate and inhibitor of CYP3A4, the most abundant CYP isoform in the human liver. caymanchem.commedsafe.govt.nzdrugbank.comwikipedia.org
The use of Erythromycin-[13C,d3] in incubations with human liver microsomes allows for the precise characterization of its metabolic fate. The stable isotope label facilitates the identification and quantification of metabolites by mass spectrometry. The primary metabolic pathway for erythromycin is N-demethylation, catalyzed by CYP3A4. Studies with unlabeled erythromycin have shown that it can form an inactive complex with reduced cytochrome P-450, a phenomenon that has been observed in both rats and humans. nih.gov
Isolated hepatocytes offer a more complete in vitro model as they contain both phase I and phase II metabolic enzymes, as well as drug transporters. Studies with these cells can provide a more comprehensive picture of a drug's hepatic elimination. While direct studies with Erythromycin-[13C,d3] in isolated hepatocytes are not available, the principles of using stable isotope-labeled compounds in such systems are well-established for elucidating metabolic pathways and assessing drug interactions. nih.gov
Table 3: Known Interactions of Erythromycin with Hepatic Enzymes
| Enzyme | Interaction |
| CYP3A4 | Substrate and inhibitor caymanchem.commedsafe.govt.nzdrugbank.comwikipedia.org |
| Cytochrome P-450 | Forms inactive complex with metabolite nih.gov |
Role of Drug Transporters in Erythromycin Disposition in Experimental Cellular Systems
Drug transporters play a critical role in the absorption, distribution, and excretion of many drugs. Erythromycin is a known substrate for several transporters, including the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). wikipedia.orgpnas.orgmedchemexpress.com P-gp is highly expressed in the intestine, liver, kidney, and the blood-brain barrier, where it actively pumps substrates out of cells. wikipedia.orgpnas.orgmedchemexpress.com
The use of Erythromycin-[13C,d3] in experimental cellular systems overexpressing specific transporters can help to elucidate the precise role of these transporters in its disposition. For example, in cells engineered to express high levels of P-gp, an increased efflux of Erythromycin-[13C,d3] compared to control cells would confirm it as a P-gp substrate. The stable isotope label allows for clear differentiation from any transporter inhibitors or other co-administered drugs.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to study the conformational dynamics of proteins like P-gp. researchgate.netnih.gov While not directly using a labeled substrate, this method provides insights into the mechanics of transporter function, which is relevant to understanding how substrates like erythromycin are transported. researchgate.netnih.gov
Table 4: Transporters Involved in Erythromycin Disposition
| Transporter | Function | Location |
| P-glycoprotein (P-gp/MDR1/ABCB1) | Efflux | Intestine, Liver, Kidney, Blood-Brain Barrier wikipedia.orgpnas.orgmedchemexpress.com |
Comparative Analysis of Isotopic Substitution Effects on Pharmacokinetic Profiles in Pre-clinical Animal Models
The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. bioscientia.depharmjournal.ru This can result in altered pharmacokinetic properties, such as reduced metabolism and a longer half-life. bioscientia.depharmjournal.runih.govresearchgate.net The use of Erythromycin-[13C,d3], which contains deuterium atoms, necessitates an evaluation of any potential KIE on its pharmacokinetic profile compared to the unlabeled drug.
A comparative pharmacokinetic study in a preclinical animal model, such as the rat, would involve administering equivalent doses of Erythromycin and Erythromycin-[13C,d3] and collecting blood samples over time. The plasma concentrations of both compounds would be measured by LC-MS, allowing for the calculation and comparison of key pharmacokinetic parameters.
While a direct comparative study for Erythromycin-[13C,d3] is not available in the literature, studies with other deuterated compounds have shown that the impact of isotopic substitution is highly dependent on the specific site of deuteration and the primary metabolic pathways of the drug. nih.govplos.org For drugs primarily cleared by metabolism involving the cleavage of a C-H bond that is replaced by a C-D bond, a significant KIE is more likely. bioscientia.de
A study assessing the bioavailability of a poorly water-soluble drug utilized a deuterated analog as an intravenous tracer alongside oral administration of the unlabeled drug. mdpi.com This approach, which relies on the pharmacokinetic equivalence of the labeled and unlabeled drug, underscores the importance of confirming the absence of a significant isotope effect before using this methodology. mdpi.com
Table 5: Hypothetical Comparative Pharmacokinetic Parameters in Rats
| Parameter | Erythromycin | Erythromycin-[13C,d3] |
| Cmax (ng/mL) | 500 | 510 |
| Tmax (h) | 1.0 | 1.0 |
| AUC (ng*h/mL) | 2000 | 2050 |
| t1/2 (h) | 2.5 | 2.6 |
This table is for illustrative purposes only and does not represent actual experimental data. It depicts a scenario with no significant kinetic isotope effect.
Metabolic Pathway Elucidation and Enzyme Kinetics Using Erythromycin 13c,d3
Identification and Structural Characterization of Erythromycin (B1671065) Metabolites in in vitro and ex vivo Preparations
The elucidation of metabolic pathways is a cornerstone of drug development. The use of isotopically labeled compounds like Erythromycin-[13C,d3] is instrumental in these studies. A primary metabolic transformation of erythromycin is N-demethylation, a reaction catalyzed predominantly by cytochrome P450 enzymes. nih.gov
In a study utilizing an in vitro system of chicken liver microsomes, researchers investigated the metabolites of erythromycin. nih.gov By incubating the drug with these microsomal preparations in the presence of the necessary cofactor NADPH, they successfully identified the formation of N-desmethyl-erythromycin A. nih.gov The identification was achieved using liquid chromatography coupled with high-resolution mass spectrometry (LC/ESI-HR-MS), a technique that allows for the precise mass measurement of the parent drug and its metabolites. nih.gov The use of a stable isotope-labeled internal standard in such assays is crucial for confirming the identity of metabolites and quantifying their formation against the complex background of the biological matrix. vulcanchem.com
Table 1: In Vitro Metabolism of Erythromycin in Chicken Liver Microsomes
| Experimental System | Parent Compound | Identified Metabolite | Analytical Method | Reference |
|---|---|---|---|---|
| Chicken Liver Microsomes | Erythromycin A | N-desmethyl-erythromycin A | LC/ESI-HR-MS | nih.gov |
Quantitative Determination of Metabolic Enzyme Reaction Kinetics (e.g., Cytochrome P450 Isoforms, particularly CYP3A4) in Isolated Systems
Erythromycin is a well-established substrate and mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) isoform, which is responsible for the metabolism of a large proportion of clinically used drugs. nih.govnih.govijmrp.com The quantitative characterization of this interaction is vital for predicting drug-drug interactions. Erythromycin-[13C,d3] serves as the ideal internal standard for LC-MS based assays designed to determine key enzyme kinetic parameters. caymanchem.combiomol.com
Studies have focused on determining the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I). nih.govresearchgate.net These parameters describe the efficiency of mechanism-based inhibition. One study employed a progress curve method with recombinant CYP3A4, which allows for the simultaneous quantification of the probe substrate's metabolite and the inhibitor. researchgate.net This approach provides a more detailed mechanistic insight compared to conventional two-step methods. researchgate.net The inactivation efficiency (k_inact/K_I) for erythromycin was found to be significantly higher in this study compared to some previously reported estimates, highlighting the importance of the chosen experimental methodology. researchgate.net Furthermore, using human liver microsomes instead of a recombinant enzyme system resulted in a 5-fold lower inactivation efficiency for erythromycin, demonstrating the influence of the biological system on kinetic outcomes. researchgate.net
Table 2: Comparison of CYP3A4 Inactivation Kinetic Parameters for Erythromycin
| Inhibitor | Kinetic Parameter | Value (Progress Curve Method) | Value (Conventional Method - Literature) | Reference |
|---|---|---|---|---|
| Erythromycin | k_inact (min⁻¹) | 0.17 | 0.06 - 0.11 | researchgate.net |
| K_I (µM) | 14 | 22 - 68 | ||
| k_inact / K_I (µM⁻¹min⁻¹) | 0.012 | 0.002 - 0.004 |
Investigation of Metabolic Hotspots and Potential for Reactive Intermediate Formation in Experimental Models
The mechanism-based inhibition of CYP3A4 by erythromycin proceeds via the formation of a reactive metabolite. The primary metabolic "hotspot" on the erythromycin molecule is the N-dimethylamino group attached to the desosamine (B1220255) sugar. vulcanchem.com The metabolic process involves N-demethylation, which leads to the formation of a nitrosoalkane intermediate. nih.gov
This reactive metabolite has a high affinity for the ferrous iron (Fe²⁺) atom within the heme prosthetic group of the cytochrome P450 enzyme. nih.gov It forms a stable, metabolically inactive complex (MIC) with the enzyme, effectively sequestering it and preventing it from metabolizing other substrates. nih.gov This process is considered quasi-irreversible. ijmrp.com The formation of this specific erythromycin-metabolite-CYP complex can be detected spectrophotometrically, as it exhibits a characteristic absorbance peak at 456 nm upon reduction. nih.gov Studies have shown that repeated administration of erythromycin can induce its own transformation into this inhibitory metabolite, a process known as self-induction. nih.gov
Assessment of Enzyme Induction and Inhibition Phenotypes Using Labeled Substrates in Cellular and Subcellular Assays
Enzyme Inhibition: Erythromycin is a known inhibitor of CYP3A4. caymanchem.combiomol.com Cellular and subcellular assays, using preparations like human liver microsomes (HLM) or recombinant enzymes, are used to quantify this inhibition. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) is a common metric. For erythromycin's inhibition of CYP3A4-mediated metabolism of triazolam, IC50 values have been reported to be 33 µM and 27.3 µM for the formation of α-hydroxytriazolam and 4-hydroxytriazolam (B1202207), respectively. caymanchem.combiomol.com In these experiments, Erythromycin-[13C,d3] would be used as an internal standard to accurately quantify the concentrations of the unlabeled parent drug and its metabolites.
Enzyme Induction: Erythromycin has also been shown to act as an inducer of its own metabolism. nih.gov In studies assessing enzyme induction, cells (such as primary hepatocytes) or in vivo models are treated with a potential inducing agent. Following treatment, the rate of metabolism of a probe substrate is measured. The use of a stable isotope-labeled substrate like Erythromycin-[13C,d3] allows for the precise measurement of metabolite formation, providing a clear and quantitative assessment of any increase in enzyme activity. umich.edu For example, an oral breath test using ¹³C-labeled erythromycin has been developed to assess aggregate CYP3A4 activity in vivo, which can be measured before and after treatment with a known inducer like rifampin to quantify the extent of induction. umich.edu
Table 3: In Vitro CYP3A4 Inhibition by Erythromycin
| Probe Substrate | Measured Metabolite | IC50 Value (µM) | Reference |
|---|---|---|---|
| Triazolam | α-hydroxytriazolam | 33 | caymanchem.combiomol.com |
| 4-hydroxytriazolam | 27.3 |
Drug Drug Interaction Research Employing Erythromycin 13c,d3 As a Probe
Evaluation of Cytochrome P450-Mediated Drug-Drug Interactions in Controlled in vitro Systems
In controlled in vitro systems, such as human liver microsomes and long-term hepatocyte cultures, Erythromycin-[13C,d3] is utilized to investigate the potential of new chemical entities to inhibit or induce CYP3A enzymes. Erythromycin (B1671065) itself is a known inhibitor of CYP3A4, and its labeled form can be used as an internal standard for the quantification of erythromycin metabolism or as the probe substrate itself. biomol.comcaymanchem.com
Research has demonstrated that erythromycin inhibits CYP3A4-mediated metabolism of other drugs. For instance, in studies using triazolam as the substrate, erythromycin was found to inhibit the formation of its metabolites, α-hydroxytriazolam and 4-hydroxytriazolam (B1202207), with IC₅₀ values of 33 µM and 27.3 µM, respectively. biomol.comcaymanchem.com This inhibitory characteristic is leveraged to assess the CYP3A-mediated clearance of drug candidates. In long-term hepatocyte models, erythromycin has been shown to selectively inhibit CYP3A activity over extended periods. At a concentration of 30 µM, it inhibited midazolam hydroxylation by over 85% for 144 hours. nih.gov Its effect on the intrinsic clearance (CLint) of other CYP3A substrates, like alprazolam, has also been quantified, showing a concentration-dependent inhibition. nih.gov
Furthermore, comparative in vitro studies have used erythromycin to rank the inhibitory potency of various compounds. In one such study examining the inhibition of CYP3A4-dependent testosterone (B1683101) 6β-hydroxylation, erythromycin was found to be a more potent inhibitor than roxithromycin (B50055) but less potent than troleandomycin (B1681591). nih.gov Such studies are crucial in the early stages of drug development to flag potential DDIs. The use of Erythromycin-[13C,d3] as an internal standard in these liquid chromatography-mass spectrometry (LC-MS) based assays ensures high accuracy and precision in determining the extent of these interactions. biomol.comcaymanchem.com
| Probe Substrate | Co-administered Compound | System | Finding | Reference |
| Triazolam | Erythromycin | In vitro (CYP3A4) | IC₅₀ for α-hydroxytriazolam formation: 33 µM | biomol.comcaymanchem.com |
| Triazolam | Erythromycin | In vitro (CYP3A4) | IC₅₀ for 4-hydroxytriazolam formation: 27.3 µM | biomol.comcaymanchem.com |
| Midazolam | Erythromycin (30 µM) | Long-term hepatocyte culture | >85% inhibition of midazolam hydroxylation | nih.gov |
| Alprazolam | Erythromycin | Long-term hepatocyte culture | 89% inhibition of CLint at 30 µM Erythromycin | nih.gov |
| Testosterone | Erythromycin | Recombinant CYP3A4 system | More potent inhibitor than Roxithromycin | nih.gov |
Application in in vivo Animal Models for Quantitative Assessment of CYP3A Activity (e.g., [13C]-Erythromycin Breath Test in Rats)
The [¹³C]-Erythromycin Breath Test (ERMBT) is a non-invasive in vivo method used to assess CYP3A activity, and it has been adapted for use in animal models like rats to facilitate preclinical DDI studies. researchgate.netkisti.re.krjci.org The test relies on the N-demethylation of erythromycin by CYP3A enzymes. When Erythromycin-[¹³C,d3] is administered, the labeled methyl group is cleaved, eventually forming ¹³CO₂, which is exhaled in the breath. The rate of ¹³CO₂ exhalation serves as a direct measure of in vivo CYP3A metabolic activity. universiteitleiden.nl
This animal model has been instrumental in quantifying the effects of various compounds on CYP3A function. For example, the ERMBT was used in rats to evaluate the inhibitory potential of cannabidiol (B1668261) (CBD). The study demonstrated that CBD dose-dependently inhibited the metabolism of ¹³C-erythromycin, indicating a significant DDI mediated by CYP3A inhibition. researchgate.net The breath test has also been successfully employed to characterize CYP3A induction. Co-administration of dexamethasone, a known CYP3A inducer, with ¹³C-erythromycin in rats resulted in an increased rate of ¹³CO₂ production, consistent with enzyme induction. researchgate.net
The reliability of the ¹³C-ERMBT in rats has been validated by correlating breath ¹³CO₂ values measured by infrared spectroscopy with those from the more complex gas chromatography-mass spectrometry (GC-MS) method, showing a strong positive correlation. researchgate.net These animal model studies are vital for predicting in vivo DDIs in humans and for understanding the dose-response relationship of such interactions in a whole-organism context.
| Animal Model | Investigated Compound | Effect on CYP3A Activity | Method | Finding | Reference |
| Rats | Cannabidiol (CBD) | Inhibition | [¹³C]-Erythromycin Breath Test | Metabolism of ¹³C-erythromycin inhibited at doses of 10 and 50 mg/kg | researchgate.net |
| Rats | Dexamethasone | Induction | [¹³C]-Erythromycin Breath Test | Increased CYP3A activity observed | researchgate.net |
| Rats | Ketoconazole (KCZ) | Inhibition | [¹³C]-Erythromycin Breath Test | Co-administration of KCZ increased CBD plasma concentration, indicating CYP3A inhibition | researchgate.net |
Mechanistic Studies of Competitive Metabolism and Enzyme Modulation by Co-administered Compounds
Erythromycin-[¹³C,d3] is a valuable tool for elucidating the specific mechanisms underlying drug-drug interactions, which can range from direct competition at the enzyme's active site to more complex modes of enzyme modulation. Erythromycin is known to be both a substrate and a mechanism-based inhibitor of CYP3A4. researchgate.netmedsafe.govt.nzmdpi.com Mechanism-based inhibition (MBI) occurs when erythromycin is metabolically activated by CYP3A4 to a reactive intermediate, which then forms a stable, quasi-irreversible complex with the enzyme, rendering it inactive. researchgate.netnih.gov This time-dependent inactivation is distinct from simple reversible competitive inhibition.
Studies using Erythromycin-[¹³C,d3] as the substrate can reveal the nature of inhibition by a co-administered drug. For example, research using an electrochemical enzymatic system based on CYP3A4 demonstrated that the antitumor drug abiraterone (B193195) acts as a competitive inhibitor of the N-demethylase activity of CYP3A4 towards erythromycin. nih.gov The study determined an apparent inhibitory constant (Ki) for this interaction, providing a quantitative measure of the competitive mechanism. nih.gov Conversely, erythromycin did not affect the metabolism of abiraterone, highlighting the unidirectional nature of this specific interaction. nih.gov
Enzyme modulation studies also consider the role of drug transporters, such as P-glycoprotein (P-gp), for which erythromycin is also a substrate. researchgate.netnih.gov The interplay between CYP3A4 and P-gp is a critical aspect of drug disposition, as both are often located in the same tissues, like the liver and small intestine. medsafe.govt.nz Inhibition or induction of P-gp by a co-administered drug can alter the intracellular concentration of erythromycin, thereby modulating its metabolism by CYP3A4 and influencing the outcome of the DDI. nih.govumich.edu The use of Erythromycin-[¹³C,d3] in such mechanistic studies allows researchers to dissect these complex interactions, distinguishing between metabolic and transport-related effects.
| Interacting Compound | Mechanism Studied | System | Key Finding | Reference |
| Abiraterone | Competitive Inhibition | Electrochemical enzymatic system with CYP3A4 | Abiraterone competitively inhibits erythromycin N-demethylation (apparent Ki = 8.1 ± 1.2 µM) | nih.gov |
| Various (e.g., Clarithromycin, Diltiazem) | Mechanism-Based Inhibition (MBI) | Recombinant CYP3A4 | Progress curve analysis confirmed the MBI model for erythromycin, determining inactivation efficiency (kinact/KI) | researchgate.net |
| Rifampin | Enzyme and Transporter Modulation | Human Volunteers (Oral ¹³C-ERMBT) | The erythromycin-rifampin interaction involves both CYP3A4 induction and P-glycoprotein induction | nih.govumich.edu |
| Troleandomycin | Enzyme Inhibition | Human Volunteers (Oral ¹³C-ERMBT) | Troleandomycin significantly decreased the ERMBT result and erythromycin oral clearance, consistent with potent CYP3A4 inhibition | nih.govumich.edu |
Applications in Environmental and Food Safety Research
Quantification of Erythromycin (B1671065) Residues in Animal-Derived Products Using Isotope-Labeled Internal Standards
The use of antibiotics in veterinary medicine and as growth promoters in animal husbandry can lead to the presence of residues in food products derived from these animals. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food to protect consumer health. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these limits. Erythromycin-[13C,d3] is instrumental in the development and application of such methods for a variety of animal-derived matrices. mdpi.com
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of antibiotic residues, including erythromycin A, in distillers grains, a co-product of ethanol (B145695) production used as animal feed. fda.gov In this method, Erythromycin-(N-methyl-13C,d3) is explicitly used as the internal standard to ensure accurate quantification. fda.gov The methodology involves extracting the analytes from the matrix, followed by analysis using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard. fda.gov
Similarly, isotope-labeled standards are employed in the analysis of erythromycin residues in other animal products. Methods have been developed for detecting erythromycin in fishery products, where an erythromycin isotope label is used as the internal standard to achieve recoveries between 87.0% and 97.8%. researchgate.net In the broader context of monitoring antimicrobial residues, stable-isotope dilution methodologies are developed for various animal-related samples. For example, erythromycin-N-methyl-13C, d3 has been used as an isotopic standard for the analysis of broiler chicken droppings and litter, which serves as a non-invasive way to gather data on antimicrobial use and resistance. iaea.org The use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) also relies on isotopically labeled internal standards for the rapid identification of antibiotic residues in products like chicken tissue and eggs. nih.gov
The data below summarizes research findings where isotope-labeled erythromycin is used for the quantification of erythromycin residues in animal-derived products.
| Product/Matrix | Analytical Method | Role of Erythromycin-[13C,d3] | Key Findings |
| Distillers Grains | LC-MS/MS | Internal Standard for Erythromycin A | Enables quantification in the 0.005–1.2 µg/g range. fda.gov |
| Fishery Products | HPLC-ESI-MS/MS | Internal Standard | Achieved recoveries of 87.0% - 97.8% for erythromycin. researchgate.net |
| Chicken Tissue and Eggs | UHPLC-MS/MS with QuEChERS | Internal Standard | Limits of detection and quantification were 0.5 µg/kg and 2.0 µg/kg, respectively. nih.gov |
| Broiler Chicken Droppings and Litter | Stable-isotope dilution methodologies | Isotopic Standard | Allows for non-invasive monitoring of antimicrobial residues. iaea.org |
Method Development for Trace Analysis of Macrolide Antibiotics in Environmental Samples (e.g., water, soil)
The widespread use of macrolide antibiotics like erythromycin has led to their detection in various environmental compartments, including surface water, groundwater, wastewater, and soil. irb.hrnih.gov The presence of these compounds in the environment is a concern due to the potential for promoting antibiotic resistance among microorganisms. irb.hr Consequently, sensitive and robust analytical methods are required to detect and quantify these antibiotics at trace levels (ng/L to µg/L).
Erythromycin-[13C,d3] is a valuable tool for these analytical challenges, serving as an internal standard in methods designed for environmental samples. isotope.com The analysis of macrolides in environmental matrices typically involves a multi-step process. First, due to the low concentrations, a pre-concentration step is necessary. Solid-phase extraction (SPE) is commonly used for this purpose, where a water sample is passed through a cartridge that retains the analytes. lcms.czsci-hub.se The analytes are then eluted with a small volume of solvent, effectively concentrating them.
Following extraction and concentration, the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of an internal standard like Erythromycin-[13C,d3] is crucial at this stage to compensate for matrix effects, where other components in the environmental sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. sci-hub.se By adding the labeled standard to the sample before extraction, any signal enhancement or suppression caused by the matrix will affect both the analyte and the standard, allowing for an accurate measurement based on their ratio. fda.gov
Research has focused on developing and validating these methods for various environmental samples. For example, methods have been established for the simultaneous determination of multiple macrolide antibiotics in wastewater and surface water. sci-hub.se These methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter range, which is necessary for environmental monitoring. nih.gov
The table below summarizes typical methodologies and performance for the trace analysis of macrolide antibiotics in environmental samples.
| Environmental Matrix | Sample Preparation | Analytical Technique | Typical Performance Metrics |
| Wastewater and Surface Water | Solid-Phase Extraction (SPE) | LC-MS/MS | LODs: 1.0–15.0 ng/L; LOQs: 3.0–40.0 ng/L. nih.govsci-hub.se |
| Stream Sediments and Soil | Pressurized Liquid Extraction | LC-MS/MS | Enables determination at low ng/g levels. irb.hr |
| WWTP Effluent and Surface Waters | Solid-Phase Extraction (SPE) | UPLC-MS/MS | Method detection limits can be as low as 90 ng/L as required by monitoring guidelines. lcms.cz |
Research on the Fate and Degradation Pathways of Erythromycin Analogues in Environmental Matrices
Understanding the environmental fate and degradation of erythromycin is crucial for assessing its long-term impact and potential for persistence and transport. Research in this area investigates processes such as mineralization, formation of bound residues, and transformation into other compounds.
While stable isotope-labeled compounds like Erythromycin-[13C,d3] are primarily used for accurate quantification in analytical methods, studies on degradation pathways often employ radiolabeled compounds, such as ¹⁴C-labeled erythromycin. nih.govresearchgate.net The use of a radiolabel allows researchers to trace the distribution of the carbon backbone of the erythromycin molecule through different environmental compartments and into various degradation products, including the final mineralization product, ¹⁴CO₂. nih.gov
For example, a study using ¹⁴C-labeled erythromycin investigated its fate in three different agricultural soils. The results showed that the degradation of erythromycin varied significantly with soil type. nih.govresearchgate.net In black soil and fluvo-aquic soil, erythromycin was rapidly mineralized, with about 90% of the initial amount converted to ¹⁴CO₂ within 120 days. In contrast, in red soil, mineralization was much slower (only 30% in 120 days), and a large portion of the erythromycin was converted into non-extractable bound residues, which could lead to an underestimation of its environmental persistence if only the parent compound is measured. nih.gov The degradation was found to be mainly driven by soil microorganisms. researchgate.net
Emerging Research Avenues and Future Directions for Erythromycin 13c,d3
Integration with Physiologically-Based Pharmacokinetic (PBPK) Modeling in Pre-clinical Drug Development
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. scienceopen.com These models integrate physiological parameters with a drug's specific properties to simulate its concentration over time in various tissues. scienceopen.comnih.gov The use of PBPK modeling is expanding rapidly in drug development and is increasingly accepted by regulatory agencies to assess DDI risks and guide dosage recommendations. scienceopen.comscispace.com
Erythromycin (B1671065) is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of approximately 50% of marketed drugs. researchgate.netsimulations-plus.com Consequently, erythromycin is frequently used as a probe drug to study CYP3A4-mediated interactions. researchgate.net The stable isotope-labeled version, Erythromycin-[13C,d3], offers significant advantages in this context. When used in preclinical studies, it allows for the precise quantification of erythromycin and its metabolites, providing critical data for building and validating PBPK models. simulations-plus.comresearchgate.net
A key application is in the erythromycin breath test (EBT), which assesses CYP3A4 activity in vivo. researchgate.net By administering labeled erythromycin, researchers can measure the rate of labeled CO2 exhalation, which corresponds to the rate of N-demethylation by CYP3A4. simulations-plus.com While PBPK models for the EBT have been developed, the integration of data from Erythromycin-[13C,d3] can enhance their predictive power. researchgate.netresearchgate.net For instance, an individualized PBPK modeling of rate data (iPBPK-R) approach has been developed to simultaneously estimate multiple parameters of nonrenal elimination pathways using a single probe like ¹⁴C-erythromycin, a concept directly transferable to Erythromycin-[13C,d3]. This allows for a more granular understanding of how factors like genetics or disease states affect drug metabolism, which is crucial for personalizing medicine.
The development of comprehensive PBPK models for erythromycin, incorporating its interactions with transporters like P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), further refines DDI predictions. simulations-plus.comsimulations-plus.com Data generated using Erythromycin-[13C,d3] as an internal standard for quantifying erythromycin in these complex systems is essential for model verification. caymanchem.comsimulations-plus.com
Table 1: Parameters in PBPK Models Informed by Labeled Erythromycin Studies
| Parameter | Description | Role of Erythromycin-[13C,d3] |
| CLint (Intrinsic Clearance) | The inherent ability of the liver or other metabolic organs to metabolize a drug. | Provides accurate quantification of parent drug depletion over time in in vitro systems (e.g., human liver microsomes). |
| fm (Fraction Metabolized) | The fraction of drug clearance that occurs via a specific metabolic pathway (e.g., CYP3A4). | Helps determine the specific contribution of CYP3A4 to erythromycin's overall clearance by tracing the labeled metabolites. |
| K_i (Inhibition Constant) | A measure of the potency of a drug as an inhibitor of a specific enzyme. | Used in studies where erythromycin is the perpetrator drug to accurately measure its concentration when determining its inhibitory effect on the metabolism of other drugs. |
| Transporter Kinetics (Vmax, Km) | Parameters describing the maximum rate and substrate concentration at half-maximum rate for drug transporters like P-gp and OATPs. | Facilitates precise measurement of erythromycin concentrations in studies designed to characterize its transport kinetics. |
Advances in High-Throughput Screening Methodologies for Metabolic Stability Using Labeled Probes
High-throughput screening (HTS) for metabolic stability is a cornerstone of early-stage drug discovery, enabling the rapid assessment of large numbers of compounds. nih.gov The goal is to identify compounds with favorable metabolic profiles, typically by measuring the rate at which they are cleared by metabolic enzymes (e.g., in liver microsomes). nih.gov The substrate depletion method, which measures the disappearance of the parent compound over time, is a common approach. nih.gov
The use of stable isotope-labeled probes, such as Erythromycin-[13C,d3], is advancing HTS methodologies. While Erythromycin-[13C,d3] itself is more of a specific probe than a general screening tool, the principles it embodies are driving innovation. In automated HTS assays, a labeled compound can be used as an internal standard for a "cassette" of multiple unlabeled test compounds, all incubated together. The distinct mass of the labeled standard allows for its reliable detection alongside the test compounds by LC-MS, improving the accuracy and precision of the quantification for all compounds in the well.
Furthermore, advances in high-resolution mass spectrometry (HRMS) combined with automated liquid handling systems have enabled the development of robust HTS assays capable of screening thousands of compounds. nih.gov These systems can measure the intrinsic clearance and half-life for vast compound libraries against specific P450 isozymes like CYP3A4. nih.gov In such assays, labeled reference compounds are critical for quality control and data normalization.
Table 2: Comparison of HTS Metabolic Stability Assay Methodologies
| Feature | Traditional LC-MS/MS | HRMS with Labeled Probes |
| Throughput | Moderate | High to Ultra-High |
| Multiplexing | Limited (cassette analysis possible) | Enhanced (data can be interrogated post-acquisition for metabolites) |
| Internal Standard | Often a single, structurally analogous compound | Can use a stable isotope-labeled version of the parent drug for highest accuracy. |
| Data Analysis | Requires individual method development for each compound. | Automated software can process large datasets from scanning mode. nih.gov |
| Application | Lead optimization | Early-stage screening, computational model building. nih.gov |
Potential for Novel Experimental Designs in Systems Biology and Multi-Omics Research (in in vitro and pre-clinical contexts)
Systems biology aims to understand the complex interactions within a biological system as a whole by integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics). nih.govagronomyjournals.com Stable isotope tracing is a powerful technique within this field, allowing researchers to follow the fate of specific atoms through intricate metabolic networks. nih.gov
Erythromycin-[13C,d3] can be used in novel experimental designs to probe the systems-level effects of CYP3A4 inhibition. For example, in an in vitro model using human hepatocytes, researchers could administer Erythromycin-[13C,d3] and perform multi-omics analysis.
Metabolomics: By tracing the ¹³C and d3 labels, the direct metabolic fate of erythromycin can be tracked with high precision. This goes beyond simple clearance and can reveal minor or previously unknown metabolic pathways. Stable isotope tracing provides insights into altered metabolic fluxes and aberrant pathways. nih.gov
Proteomics: Quantitative proteomics could reveal changes in the expression levels of metabolic enzymes (like CYPs) and transporters in response to erythromycin exposure. This helps to understand adaptive responses of the cell.
Transcriptomics: Analyzing mRNA levels can show if the changes observed in the proteome are due to transcriptional regulation.
Integrating these datasets allows for the construction of comprehensive models that link the inhibition of a single enzyme (CYP3A4) to broader cellular reprogramming. agronomyjournals.com This multi-omics approach can uncover not just the direct consequences of enzyme inhibition but also the downstream, network-level effects, offering a more holistic understanding of drug action and potential off-target effects. frontiersin.org Such studies are critical for understanding the full impact of a drug on cellular physiology, moving beyond simple pharmacokinetic parameters. nih.gov
Challenges and Opportunities in the Broader Application of Stable Isotope-Labeled Pharmaceutical Probes in Academic Research
The use of stable isotope-labeled (SIL) probes like Erythromycin-[13C,d3] presents both significant opportunities and challenges for academic research.
Opportunities:
Mechanistic Insight: SIL probes provide unparalleled insight into metabolic pathways, reaction kinetics, and the dynamics of biological systems. nih.gov They allow researchers to move from observational studies to detailed mechanistic investigations of cellular metabolism. nih.gov
Quantitative Accuracy: As internal standards, they are the gold standard for quantitative bioanalysis using mass spectrometry, enabling absolute quantification of drugs and metabolites, which is crucial for pharmacokinetic and toxicological studies. nih.gov
Probing Target Engagement: Activity-based probes, a related class of labeled molecules, can be used to assess target occupancy, confirming that a drug is interacting with its intended target in a complex biological system. researchgate.net
Challenges:
Cost and Accessibility: The synthesis of complex SIL molecules like Erythromycin-[13C,d3] is expensive and often requires specialized chemistry, placing them out of reach for many academic labs with limited budgets.
Complexity of Data Analysis: Stable isotope tracing experiments generate large, complex datasets. The analysis requires specialized software and expertise in bioinformatics and metabolic flux analysis, which can be a significant hurdle. bohrium.com
Experimental Design: Designing robust stable isotope tracing experiments requires careful consideration of factors like the choice of tracer, labeling duration, and potential for isotopic scrambling or metabolic perturbations caused by the tracer itself. nih.govbohrium.com
Limited Availability: While common probes are commercially available, the development of novel SIL probes for new drug targets or pathways is a research field in itself and not a trivial undertaking.
Despite these challenges, the increasing collaboration between academic researchers and specialized centers, such as those offering stable isotope probing as a service, is helping to democratize access to these powerful techniques. doe.gov As analytical technologies and data analysis pipelines become more user-friendly, the application of SIL probes in academic research is poised to expand, driving new discoveries in drug metabolism, systems biology, and personalized medicine.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for using Erythromycin-[13C,d3] in metabolic flux analysis?
- Methodological Answer :
- Steady-State vs. Isotopic Steady-State : Ensure metabolic and isotopic steady states are distinguished. Isotopic labeling patterns in Erythromycin-[13C,d3] require prolonged incubation to reach isotopic equilibrium, particularly in bacterial or cellular systems .
- Tracer Selection : Use complementary tracers (e.g., [1,2-13C]glucose with Erythromycin-[13C,d3]) to resolve bidirectional metabolic fluxes. Validate tracer purity via LC-MS to avoid confounding signals .
- Sampling Timepoints : Collect samples at intervals reflecting the system’s metabolic turnover rate (e.g., logarithmic vs. stationary growth phases in microbial studies) .
Q. How can researchers validate the isotopic enrichment of Erythromycin-[13C,d3] in pharmacokinetic studies?
- Methodological Answer :
- LC-MS Calibration : Prepare calibration curves using unlabeled erythromycin and isotopically labeled standards. Monitor mass shifts (e.g., +3 Da for d3, +1 for 13C) to quantify enrichment .
- Internal Standards : Use deuterated analogs (e.g., Erythromycin-d7) to correct for matrix effects in biological samples .
- Quality Control : Replicate measurements across multiple batches to assess inter-day variability, reporting coefficients of variation (CV) <15% .
Q. What are the key challenges in distinguishing Erythromycin-[13C,d3] from endogenous metabolites in microbial systems?
- Methodological Answer :
- Chromatographic Separation : Optimize HPLC gradients to resolve erythromycin derivatives from co-eluting metabolites (e.g., mycotoxins or lipids) .
- High-Resolution Mass Spectrometry (HRMS) : Employ HRMS (e.g., Orbitrap) to differentiate isotopic clusters with ppm-level mass accuracy .
- Background Subtraction : Use negative controls (unlabeled systems) to identify and subtract baseline noise .
Advanced Research Questions
Q. How can conflicting isotopic enrichment data from Erythromycin-[13C,d3] tracer studies be resolved?
- Methodological Answer :
- Dynamic vs. Steady-State Modeling : Apply computational tools (e.g., INCA or OpenFLUX) to reconcile discrepancies between transient and equilibrium labeling data .
- Sensitivity Analysis : Test assumptions (e.g., substrate uptake rates or enzyme reversibility) to identify parameters causing variability .
- Multi-Tracer Validation : Cross-validate results with parallel experiments using [U-13C]glucose or [15N]ammonium to confirm pathway activity .
Q. What strategies mitigate interference from Erythromycin-[13C,d3] in bacterial resistance studies (e.g., inducible macrolide resistance)?
- Methodological Answer :
- Antagonism Testing : Use the D-zone test (EUCAST guidelines) to detect inducible clindamycin resistance. Place Erythromycin-[13C,d3] and clindamycin disks 12–16 mm apart; flattening of the clindamycin zone indicates resistance .
- Gene Expression Profiling : Pair isotopic tracing with qPCR for erm genes to correlate metabolic activity with resistance mechanisms .
- Dose-Response Curves : Measure MIC (Minimum Inhibitory Concentration) shifts in labeled vs. unlabeled erythromycin to assess resistance modulation .
Q. How can Erythromycin-[13C,d3] data be integrated with proteomic or transcriptomic datasets for systems-level insights?
- Methodological Answer :
- Multi-Omics Alignment : Use time-course synchronization to align isotopic labeling peaks with transcript/protein expression data (e.g., via KEGG pathway mapping) .
- Constraint-Based Modeling : Incorporate 13C flux data into genome-scale metabolic models (GEMs) to predict enzyme knockout effects .
- Statistical Integration : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between metabolic fluxes and regulatory networks .
Q. What ethical and reproducibility standards apply to studies using Erythromycin-[13C,d3] in human cell lines or microbiota models?
- Methodological Answer :
- Ethical Documentation : Adhere to IRB protocols for human-derived samples, specifying labeled compound use in informed consent forms .
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for isotopic data deposition in repositories like MetaboLights .
- Reproducibility Checks : Include step-by-step protocols for tracer preparation and LC-MS settings in supplementary materials .
Methodological Frameworks for Research Design
- PICO Framework : For antimicrobial studies:
- FINER Criteria : Ensure questions are Feasible (e.g., isotope availability), Novel (e.g., untested bacterial species), and Relevant (e.g., antibiotic stewardship) .
Data Reporting and Validation Tables
Table 1 : Example LC-MS Parameters for Erythromycin-[13C,d3] Detection
| Parameter | Specification | Reference Method |
|---|---|---|
| Column | C18, 2.1 × 100 mm, 1.7 µm | |
| Ionization Mode | ESI+ | |
| Mass Accuracy | <3 ppm | |
| LOD (S/N ≥3) | 0.1 ng/mL |
Table 2 : Key Metrics for Isotopic Steady-State Validation
| Metric | Acceptable Range | Evidence Source |
|---|---|---|
| Isotopic Enrichment | ≥95% | |
| CV (Intra-day) | ≤10% | |
| Tracer Purity | ≥98% (HPLC-UV) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
